molecular formula C18H27O3- B1265095 Colnelenate

Colnelenate

Cat. No.: B1265095
M. Wt: 291.4 g/mol
InChI Key: OYKAXBUWOIRLGF-VMBRNALUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Colnelenate is a oxa fatty acid anion and the conjugate base of colnelenic acid, arising from deprotonation of the carboxylic acid group. It is a straight-chain fatty acid anion, a long-chain fatty acid anion, an oxa fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colnelenic acid.

Scientific Research Applications

Plant Defense Mechanisms

  • Divinyl Ether Fatty Acids in Plant Defense : Research by (Weber et al., 1999) found that colnelenic acid, a divinyl ether fatty acid, accumulates in potato leaves infected with the late-blight pathogen, Phytophthora infestans. This suggests a potential role in plant defense.

Environmental Science and Contamination

  • Inorganic Colloid Transport in Aquifers : A study by (Puls & Powell, 1992) on the transport of radiolabeled Fe2O3 particles in aquifers highlights the importance of colloidal stability in contaminant transport, which might be relevant to substances like colnelenate.

Biomedical Engineering and Tissue Engineering

  • Collagen-Hydroxyapatite/Kappa-Carrageenan Composite : The research by (Feng et al., 2017) on a collagen-based composite for bone engineering could provide insights into possible biomedical applications for structurally similar compounds like this compound.

Nanotechnology and Colloidal Systems

  • Ionic Colloidal Crystals of Oppositely Charged Particles : The study by (Leunissen et al., 2005) and research on colloidal nanocrystals (Parak et al., 2003) might be applicable to understanding the behavior of colnelenic acid in nanostructured systems.

Biomedical Applications of Collagen

  • Collagen in Biomedicine : The use of collagen in biomedical applications, as explored by (Lee et al., 2001), could be a reference for understanding how this compound, given its structural similarities, might be utilized in medical contexts.

Properties

Molecular Formula

C18H27O3-

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoate

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b4-3-,10-7-,16-13+,17-14+

InChI Key

OYKAXBUWOIRLGF-VMBRNALUSA-M

Isomeric SMILES

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CC=COC=CCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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